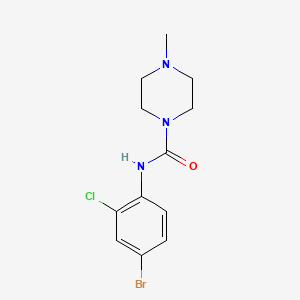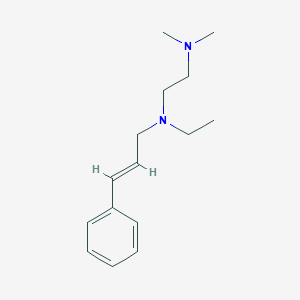![molecular formula C19H26N4O B5352782 4-(1H-indol-5-ylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5352782.png)
4-(1H-indol-5-ylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indol-5-ylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane, also known as spiroindoline, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in drug discovery. This compound contains a spirocyclic motif that imparts unique properties to the molecule, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-(1H-indol-5-ylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecanee is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and to induce apoptosis in cancer cells. It has also been shown to have antibacterial activity through the inhibition of bacterial cell wall synthesis.
Biochemical and Physiological Effects:
Spiroindoline has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antibacterial activity against a range of bacterial species. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-(1H-indol-5-ylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecanee as a drug candidate include its unique spirocyclic structure, which imparts favorable properties such as increased stability and bioavailability. However, 4-(1H-indol-5-ylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecanee also has limitations, including its relatively complex synthesis and the need for further optimization to improve its potency and selectivity.
Direcciones Futuras
Future research on 4-(1H-indol-5-ylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecanee could focus on the development of more efficient and scalable synthesis methods, as well as the optimization of its pharmacological properties. Additionally, 4-(1H-indol-5-ylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecanee could be explored as a scaffold for the development of new drugs targeting a range of diseases, including cancer, bacterial infections, and neurodegenerative diseases.
Métodos De Síntesis
Spiroindoline can be synthesized through a variety of methods, including the Pictet-Spengler reaction and the Ugi reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst, followed by cyclization to form the spirocyclic ring system. The Ugi reaction involves the reaction of an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid to form a spirocyclic product.
Aplicaciones Científicas De Investigación
Spiroindoline has been the subject of extensive research due to its potential as a drug candidate. It has been shown to exhibit activity against a variety of diseases, including cancer, Alzheimer's disease, and bacterial infections. Research has also focused on its use as a scaffold for the development of new drugs with improved properties.
Propiedades
IUPAC Name |
(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-21-9-6-19(7-10-21)14-23(12-11-22(19)2)18(24)16-3-4-17-15(13-16)5-8-20-17/h3-5,8,13,20H,6-7,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYUWQBUYWWVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CN(CCN2C)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[(3aR*,5R*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]-1,1-dimethyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5352699.png)
![4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5352709.png)
![1'-[(2-ethoxypyridin-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5352721.png)
![4-[(3-{[3-(3-fluorophenoxy)azetidin-1-yl]carbonyl}isoxazol-5-yl)methyl]morpholine](/img/structure/B5352726.png)
![N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5352728.png)
![[2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5352729.png)
![3-{4-[2-(dimethylamino)-5-nitrobenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5352733.png)
![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-aminopropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5352736.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5352746.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5352753.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5352765.png)
![3-cyano-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5352785.png)
